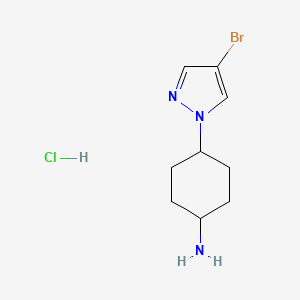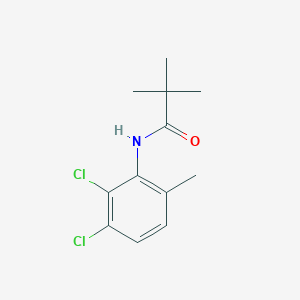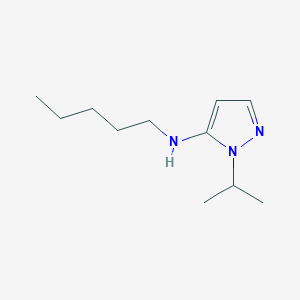-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738681.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and isobutyl groups attached to the pyrazole rings. The presence of these groups can significantly influence the compound’s chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with suitable alkylating agents under controlled conditions. For instance, the reaction between 1-ethyl-3-methyl-1H-pyrazole and 1-(2-methylpropyl)-1H-pyrazole with formaldehyde and a primary amine can yield the desired compound through a Mannich reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole rings, potentially converting them into amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups. Halogenation using reagents like N-bromosuccinimide (NBS) is a common example.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is used as a building block for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of pyrazole rings makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: A simpler analog lacking the additional pyrazole ring and isobutyl group.
1-(2-methylpropyl)-1H-pyrazole: Another analog with a different substitution pattern.
Pyrazolopyrimidine compounds: These compounds share the pyrazole ring but have a fused pyrimidine ring, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine” lies in its dual pyrazole structure with distinct alkyl substitutions. This configuration provides a versatile platform for chemical modifications and the exploration of diverse reactivity patterns, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H25N5 |
|---|---|
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[1-(2-methylpropyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-19-11-15(13(4)18-19)8-16-6-14-7-17-20(10-14)9-12(2)3/h7,10-12,16H,5-6,8-9H2,1-4H3 |
Clé InChI |
NVPAPPVWDDMCLH-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11738618.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738627.png)
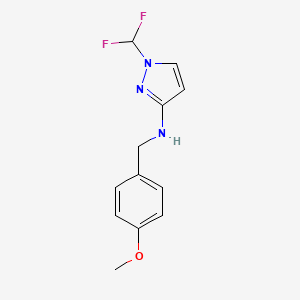
![butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738640.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)


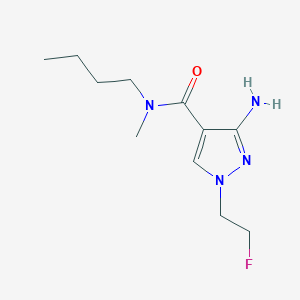
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11738670.png)
